

Technical Guide: Chemical Properties and Synthetic Considerations for 4-Nitro-2-furancarboxaldehyde

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Compound of Interest

Compound Name: 2-Furancarboxaldehyde, 4-nitro-

Cat. No.: B1198717

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 4-nitro-2-furancarboxaldehyde. Due to the scarcity of literature on this specific isomer, this document also presents comparative data for the more extensively studied 5-nitro-2-furancarboxaldehyde to provide context for researchers. Furthermore, this guide addresses the significant synthetic challenges associated with the 4-nitro isomer and outlines a conceptual experimental protocol for its indirect synthesis and subsequent analysis.

Introduction

Nitrofurans are a class of heterocyclic compounds characterized by a furan ring bearing a nitro group. They have garnered significant interest in medicinal chemistry due to their broad-spectrum antimicrobial activities. The position of the nitro group on the furan ring is critical for its biological activity and chemical properties. While 5-nitro-2-furancarboxaldehyde is a well-documented and commercially available compound, its isomer, 4-nitro-2-furancarboxaldehyde, is notably less characterized. This guide aims to consolidate the available information on the 4-nitro isomer, highlight the current knowledge gaps, and provide practical guidance for its potential synthesis and analysis.

Physicochemical Properties

There is a significant lack of experimentally determined physicochemical data for 4-nitro-2-furancarboxaldehyde in publicly available literature. In contrast, the properties of 5-nitro-2-furancarboxaldehyde are well-documented. The following tables summarize the available data.

Table 1: General Properties of 4-Nitro-2-furancarboxaldehyde

Property	Value	Source
Molecular Formula	C ₅ H ₃ NO ₄	N/A
Molecular Weight	141.08 g/mol	N/A
CAS Number	57500-49-9	N/A

Table 2: Physicochemical Properties of 5-Nitro-2-furancarboxaldehyde (for comparison)

Property	Value	Source
Appearance	Pale yellow to brown crystalline solid	[1]
Melting Point	35-39 °C	[2][3]
Boiling Point	128-132 °C at 10 mmHg	[2][3]
Solubility	Slightly soluble in water; soluble in petroleum ether.	[2]
Density	1.349 g/mL at 25 °C	[3]
Refractive Index	n ₂₀ /D 1.59	[3]

Spectral Data

No specific spectral data (NMR, IR, Mass Spectrometry) for 4-nitro-2-furancarboxaldehyde has been found in the reviewed literature. For comparative purposes, the spectral data for 5-nitro-2-furancarboxaldehyde is provided below.

Table 3: Spectral Data for 5-Nitro-2-furancarboxaldehyde

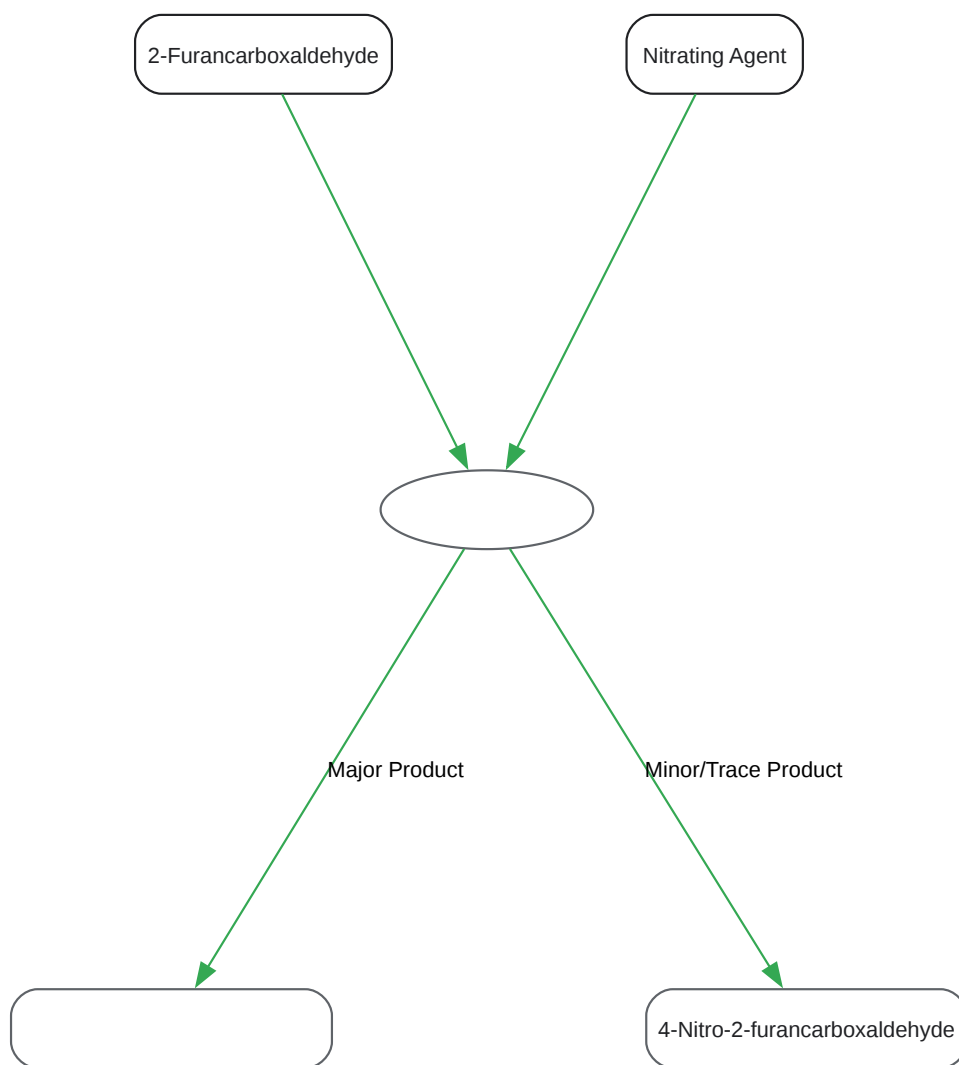
Technique	Key Data	Source
^1H NMR	Spectral data available in public databases.	[2]
^{13}C NMR	Spectral data available in public databases.	[2]
IR Spectroscopy	Data available in the NIST Chemistry WebBook.	[4]
Mass Spectrometry	Mass spectrum available in the NIST Chemistry WebBook.	[5]

Synthesis of 4-Nitro-2-furancarboxaldehyde: Challenges and Proposed Strategy

The direct nitration of 2-furancarboxaldehyde predominantly yields the 5-nitro isomer due to the electronic directing effects of the furan ring oxygen and the aldehyde group. This regioselectivity presents a significant challenge for the synthesis of the 4-nitro isomer.

The Regioselectivity Challenge

The following diagram illustrates the preferential formation of the 5-nitro isomer in the direct nitration of 2-furancarboxaldehyde.



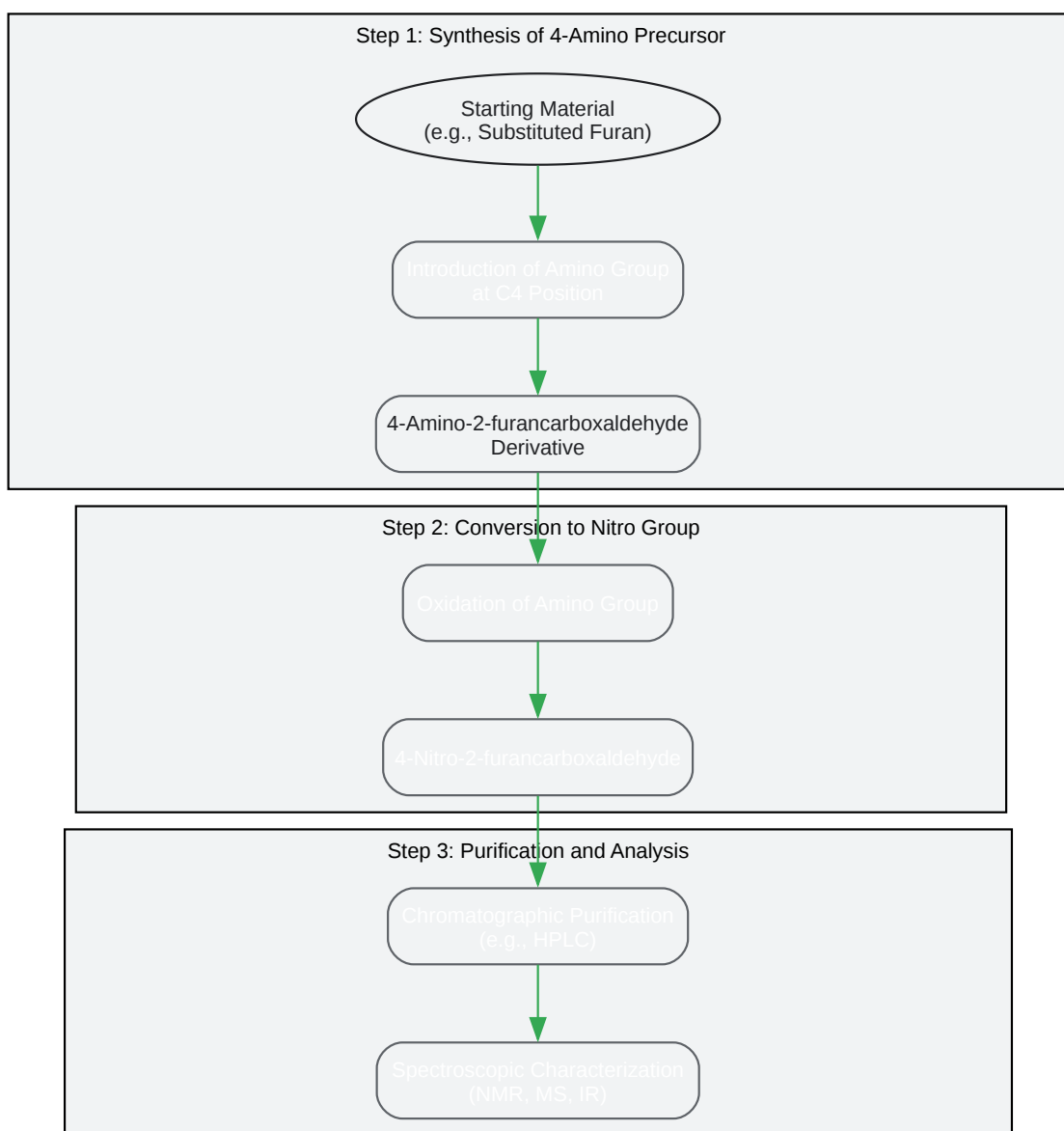
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Direct Nitration of 2-Furancarboxaldehyde

Proposed Indirect Synthetic Pathway

An indirect synthetic route is necessary to obtain 4-nitro-2-furancarboxaldehyde. A plausible strategy involves the introduction of a directing group at the 4-position that can later be converted to a nitro group. One such approach is to start with a 4-amino-substituted furan derivative.

The following diagram outlines a conceptual workflow for this indirect synthesis.



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Conceptual Workflow for Indirect Synthesis

Experimental Protocols

Due to the lack of specific published methods for the synthesis of 4-nitro-2-furancarboxaldehyde, this section provides a generalized, conceptual protocol based on established organic chemistry transformations.

Conceptual Synthesis of 4-Amino-2-furancarboxaldehyde (Step 1)

The synthesis of a 4-amino substituted furan precursor is the crucial first step. This could potentially be achieved through methods such as reductive amination of a suitable keto-furan or through a multi-step sequence involving a nitration-reduction strategy on a protected 2-furancarboxaldehyde where the 5-position is blocked. Given the complexity, this step would require significant route development.

Generalized Protocol for Oxidation of an Amino Group to a Nitro Group (Step 2)

Once the 4-amino-2-furancarboxaldehyde precursor is obtained, the amino group can be oxidized to a nitro group. Several reagents can be employed for this transformation.

Reagents and Materials:

- 4-Amino-2-furancarboxaldehyde derivative
- Oxidizing agent (e.g., Trifluoroperacetic acid, prepared in situ from trifluoroacetic anhydride and hydrogen peroxide, or Oxone®)[6]
- Suitable solvent (e.g., Dichloromethane, Acetonitrile)
- Buffer (if necessary)
- Standard laboratory glassware and safety equipment

Procedure:

- Dissolve the 4-amino-2-furancarboxaldehyde derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
- Cool the solution in an ice bath.
- Slowly add the oxidizing agent to the cooled solution. The addition should be dropwise to control the reaction temperature, as these oxidations can be exothermic.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution).
- Perform an aqueous workup to remove excess reagents. This typically involves extraction with an organic solvent, followed by washing with water and brine.
- Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude 4-nitro-2-furancarboxaldehyde.

Purification and Analysis (Step 3)

The crude product will likely require purification, and its identity must be confirmed.

Purification:

- Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying organic compounds. A solvent system (e.g., a mixture of hexanes and ethyl acetate) would need to be developed to effectively separate the desired product from any byproducts or unreacted starting material.
- High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC can be used.

Analysis: A general protocol for the analysis of nitrofurans isomers using modern analytical techniques is outlined below.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Mass Spectrometer (MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI).
- C18 reversed-phase column.

Mobile Phase:

- A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization.

General Procedure:

- Prepare a standard solution of the purified 4-nitro-2-furancarboxaldehyde in a suitable solvent.
- Inject the standard solution into the LC-MS/MS system.
- Develop a separation method by optimizing the mobile phase gradient to achieve good resolution of the analyte peak.
- Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) to obtain a strong signal for the parent ion and characteristic fragment ions of 4-nitro-2-furancarboxaldehyde.
- Once a method is established, it can be used for the quantitative analysis of the synthesized compound.

Conclusion

4-Nitro-2-furancarboxaldehyde remains a poorly characterized compound, primarily due to the challenges associated with its regioselective synthesis. This technical guide has summarized the limited available data and has proposed a conceptual framework for its indirect synthesis and analysis. The provided information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the chemical and biological properties of this and other understudied nitrofuran isomers. Further research into novel synthetic methodologies is crucial to unlock the potential of these compounds.

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